molecular formula C21H22N2O4S B2776745 N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide CAS No. 2034464-74-7

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide

Cat. No.: B2776745
CAS No.: 2034464-74-7
M. Wt: 398.48
InChI Key: VSLJKFZWDCRJIS-UHFFFAOYSA-N
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Description

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide is a complex organic compound that features a benzo[b]thiophene moiety and an oxalamide functional group

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, have shown affinity towards 5-ht1a serotonin receptors .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through intramolecular charge-transfer (ict) transitions . These transitions involve the movement of an electron from a donor (in this case, the benzo[b]thiophen-2-yl group) to an acceptor molecule.

Biochemical Pathways

If it indeed targets 5-ht1a serotonin receptors like its structural analogues, it could potentially influence serotonin signaling pathways, which play a crucial role in mood regulation, sleep, and other physiological processes .

Pharmacokinetics

The compound’s photophysical properties, such as major absorption bands and photoluminescence emissions, have been studied . These properties could potentially influence its bioavailability and pharmacokinetics.

Result of Action

If it interacts with 5-ht1a serotonin receptors, it could potentially influence neuronal signaling and thereby affect mood, sleep, and other physiological processes .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, its photophysical properties, such as photoluminescence emissions, can be affected by the presence of structural variations, such as C–C bond fluctuations in the carborane cage and aromatic-ring free rotation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[b]thiophene core, which can be synthesized via a Pd-catalyzed coupling reaction Finally, the oxalamide group is introduced via a condensation reaction with an appropriate oxalyl chloride derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall productivity .

Chemical Reactions Analysis

Types of Reactions

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide is unique due to its combination of a benzo[b]thiophene core with an oxalamide functional group. This structural combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-(2-ethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-3-27-16-10-6-5-9-15(16)23-20(25)19(24)22-13-21(2,26)18-12-14-8-4-7-11-17(14)28-18/h4-12,26H,3,13H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLJKFZWDCRJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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